
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide, also known as BP-1B, is a chemical compound that has been extensively studied for its potential use in scientific research. BP-1B is a pyridine-based compound that has been synthesized through a variety of methods, each with its own advantages and limitations.
Wirkmechanismus
The mechanism of action of N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in cells. N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to selectively bind to metal ions, which may play a role in its mechanism of action. Additionally, N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the ability to selectively bind to metal ions, inhibit the activity of certain enzymes, and inhibit the growth of cancer cells in vitro. Additionally, N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide in lab experiments is its ability to selectively bind to metal ions, which makes it a useful tool for the detection of these ions in biological samples. Additionally, N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have similar effects. However, one limitation of using N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide in lab experiments is its relatively low solubility in water, which may affect its ability to penetrate cell membranes and reach its target proteins or enzymes.
Zukünftige Richtungen
There are several future directions for N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide research, including further studies on its mechanism of action and its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to optimize the synthesis methods for N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide and to improve its solubility in water. Finally, N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide may have potential applications in other areas of scientific research, such as in the development of new fluorescent probes for the detection of other molecules or ions in biological samples.
Synthesemethoden
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide can be synthesized through a variety of methods, including the reaction of pyridine-3-carboxylic acid with benzylamine and pyrrole, or through a multistep synthesis involving the reaction of pyridine-3-carboxylic acid with 2-bromo-5-chloropyridine, followed by the reaction with benzylamine and pyrrole. The latter method has been shown to be more efficient and yields a higher purity product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer and other diseases. N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to selectively bind to metal ions, such as copper and zinc, making it a useful tool for the detection of these ions in biological samples. Additionally, N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as a cancer therapeutic agent.
Eigenschaften
IUPAC Name |
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(19-12-14-6-2-1-3-7-14)15-8-9-16(18-13-15)20-10-4-5-11-20/h1-11,13H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUADHNCJVQIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-pyrrol-1-ylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


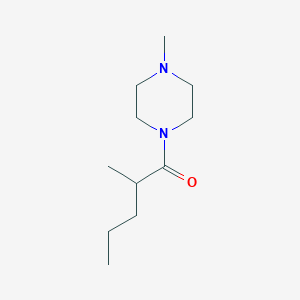
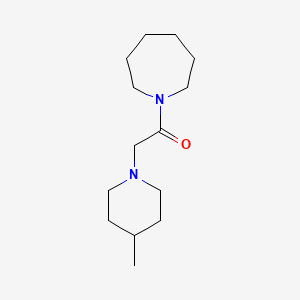




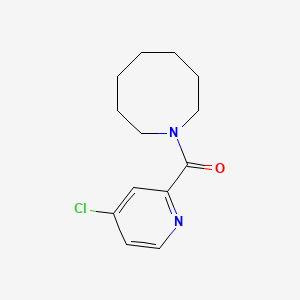
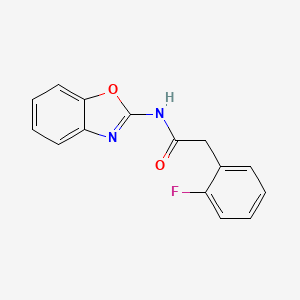

![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
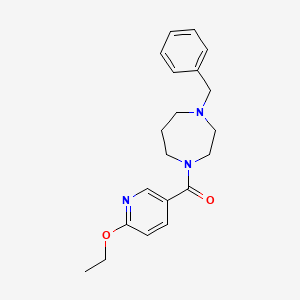

![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)